4-(4-Bromophenyl)-2-methyl-1-butene
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Overview
Description
4-(4-Bromophenyl)-2-methyl-1-butene is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a butene chain
Scientific Research Applications
4-(4-Bromophenyl)-2-methyl-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-methyl-1-butene typically involves the bromination of a precursor compound followed by a series of reactions to introduce the butene moiety. One common method is the bromination of 4-methylstyrene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-methyl-1-butene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the double bond in the butene chain can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Major Products Formed
Substitution: Products include 4-(4-substituted phenyl)-2-methyl-1-butene derivatives.
Oxidation: Products include 4-(4-bromophenyl)-2-methyl-1-butanol or 4-(4-bromophenyl)-2-methyl-1-butanone.
Reduction: Products include 4-(4-bromophenyl)-2-methylbutane.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-methyl-1-butene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromine-substituted phenyl compound with different functional groups and applications.
4-Bromophenyl isocyanate: Used in the synthesis of various organic compounds and materials.
4-Bromophenyl thiazol-2-yl derivatives: Known for their antimicrobial and antiproliferative activities.
Uniqueness
4-(4-Bromophenyl)-2-methyl-1-butene is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both a bromine atom and a butene chain allows for diverse chemical modifications and functionalization, making it a valuable compound in synthetic chemistry and material science.
Properties
IUPAC Name |
1-bromo-4-(3-methylbut-3-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-8H,1,3-4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXBHBGVJQTCSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566943 |
Source
|
Record name | 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138624-01-8 |
Source
|
Record name | 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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